2-Iodo-5-methylpyrimidine
Description
Significance of Halogenated Pyrimidines in Synthetic and Medicinal Chemistry
Halogenated pyrimidines are a class of organic compounds that have one or more halogen atoms attached to a pyrimidine (B1678525) ring. These compounds are of great interest to chemists due to their wide range of applications. In synthetic chemistry, the halogen atom can be easily replaced by other functional groups, making halogenated pyrimidines valuable starting materials for the creation of new molecules. sigmaaldrich.com This reactivity is particularly useful in the development of new drugs and other biologically active compounds. rsc.orgrsc.org
In medicinal chemistry, the introduction of a halogen atom into a pyrimidine-based drug can significantly alter its properties. For example, it can enhance the drug's ability to bind to its target, increase its potency, or improve its metabolic stability. rsc.org This has led to the development of a number of important drugs that contain halogenated pyrimidine scaffolds, including anticancer and antiviral agents. rsc.orgmdpi.com
Overview of the Pyrimidine Scaffold in Diverse Scientific Disciplines
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. mdpi.comnih.govresearchgate.net Its prevalence in nature has made it a privileged scaffold in various scientific disciplines. mdpi.comresearchgate.net
The pyrimidine scaffold is a cornerstone in drug discovery and development. mdpi.com Its structural features allow for diverse modifications, leading to a wide range of biological activities. mdpi.com Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system-acting agents. mdpi.comnih.govekb.eg The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, has further expanded its utility in medicinal chemistry. mdpi.com
In materials science, the electron-deficient nature of the pyrimidine ring makes it an attractive component for creating novel functional materials. rsc.org When incorporated into larger π-conjugated systems, pyrimidine derivatives can exhibit interesting photophysical properties, such as fluorescence, that are sensitive to their environment. rsc.org This has led to their use in the development of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orglupinepublishers.com The ability to tune the electronic properties of these materials by modifying the substituents on the pyrimidine ring is a key advantage. rsc.org
The pyrimidine scaffold is also a key structural motif in many agrochemicals. marketresearchfuture.com Pyrimidine derivatives are utilized in the development of herbicides and fungicides to protect crops and enhance yields. marketresearchfuture.comresearchgate.netepa.gov The selective toxicity of certain pyrimidine-based compounds towards weeds and fungi, coupled with their efficacy, makes them valuable tools in modern agriculture. epa.govfrontiersin.org
Unique Electronic and Steric Influences of Iodine and Methyl Substituents
The specific placement of the iodine and methyl groups on the pyrimidine ring of 2-Iodo-5-methylpyrimidine gives it distinct chemical properties. The iodine atom at the 2-position is a large, polarizable atom that acts as an excellent leaving group in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable synthetic intermediate. The electron-withdrawing nature of the iodine atom also increases the electrophilicity of the pyrimidine ring, influencing its reactivity towards nucleophiles.
| Property | Description |
| IUPAC Name | This compound |
| CAS Number | 154129-30-3 |
| Molecular Formula | C₅H₅IN₂ |
| Molecular Weight | 220.01 g/mol |
| SMILES | CC1=CN=C(N=C1)I |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRQEHDJNWUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671905 | |
| Record name | 2-Iodo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154129-30-3 | |
| Record name | 2-Iodo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Iodo 5 Methylpyrimidine
Direct Halogenation Approaches
Direct halogenation of the pyrimidine (B1678525) ring is a common strategy for the synthesis of halopyrimidines. However, the electron-deficient nature of the pyrimidine ring can make direct electrophilic substitution challenging.
Halogenation of 5-Methylpyrimidine (B16526) Derivatives
The direct halogenation of 5-methylpyrimidine derivatives can be achieved using various halogenating agents. The methyl group at the C5 position is an activating group, which can influence the regioselectivity of the halogenation. For the synthesis of 2-iodo-5-methylpyrimidine, direct iodination of 5-methylpyrimidine would be the most straightforward approach. However, the reactivity of the C2, C4, and C6 positions towards electrophilic attack needs to be carefully controlled to achieve the desired isomer.
Alternative starting materials for the synthesis of this compound could include other 5-methylpyrimidine derivatives that can be converted to the desired product. For instance, a 2-chloro-5-methylpyrimidine could potentially undergo a halogen exchange reaction to yield this compound. Another approach involves the synthesis from a pyrimidinone or a pyrimidine-2-thione precursor. For example, 2-thiopyrimidine derivatives can be synthesized through the reaction of functionalized amines with either 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal nih.gov. These thio-derivatives could then potentially be converted to the iodo-compound.
Utilization of Iodinating Agents (e.g., N-Iodosuccinimide (NIS))
A variety of iodinating agents can be employed for the synthesis of iodo-pyrimidines. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is often used for the iodination of aromatic and heteroaromatic compounds. The reaction of 5-methylpyrimidine with NIS, likely in the presence of an acid catalyst, would be a primary method to investigate for the synthesis of this compound. The reactivity of NIS can be enhanced by the use of strong acids, which can protonate the pyrimidine ring and increase its susceptibility to electrophilic attack.
Other iodinating agents that could be considered include molecular iodine (I₂) in the presence of an oxidizing agent, or other N-iodo compounds. For instance, a green chemistry approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (AgNO₃) under solvent-free grinding conditions nih.govresearchgate.net. This method has been shown to be effective for the C5 iodination of uracil and cytosine derivatives nih.govresearchgate.netresearchgate.net. While this method targets the C5 position, modifications to the substrate and conditions could potentially influence the regioselectivity.
| Iodinating Agent | Typical Reaction Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA, H₂SO₄), organic solvent (e.g., CH₃CN, DMF) | Mild, selective, easy to handle | May require activation for less reactive substrates |
| Iodine (I₂) + Oxidizing Agent (e.g., HNO₃, H₂O₂) | Acidic conditions | Cost-effective | Harsh conditions, potential for side reactions |
| Iodine (I₂) + Silver Nitrate (AgNO₃) | Solvent-free grinding | Environmentally friendly, rapid | Primarily demonstrated for C5 iodination |
Regioselectivity Optimization in Iodination
Achieving the desired regioselectivity for the iodination of 5-methylpyrimidine to yield the 2-iodo isomer is a critical aspect of the synthesis. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and the methyl group, will dictate the preferred site of electrophilic attack. The C2, C4, and C6 positions are all potential sites for iodination.
Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. By calculating the electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) of 5-methylpyrimidine, the most likely site for electrophilic attack can be identified. A lower energy transition state for the formation of the sigma complex at the C2 position compared to the C4 or C6 positions would suggest that 2-iodination is favored.
DFT studies on related heterocyclic systems have successfully predicted the regioselectivity of electrophilic aromatic substitution. For example, DFT calculations have been used to study the mechanism of electrophilic aromatic substitution catalyzed by Lewis acids researchgate.net and to understand the nucleophilicity and site selectivity of nitrogen nucleophiles semanticscholar.org. Similar computational approaches can be applied to 5-methylpyrimidine to predict the most favorable position for iodination. The analysis of molecular electrostatic potentials can reveal the regions of the molecule that are most susceptible to electrophilic attack.
| Computational Parameter | Information Provided | Relevance to Regioselectivity |
|---|---|---|
| Electron Density Distribution | Identifies electron-rich and electron-poor regions of the molecule. | Higher electron density at a particular carbon atom suggests a more favorable site for electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Negative potential regions are indicative of sites susceptible to electrophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Describes the energy and location of the highest occupied and lowest unoccupied molecular orbitals. | The location of the HOMO can indicate the site of electrophilic attack. |
| Transition State Energy Calculations | Determines the energy barrier for the reaction at different positions. | The position with the lowest transition state energy is the kinetically favored product. |
In-situ monitoring techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), can provide real-time information about the progress of a reaction. By monitoring the formation of intermediates and the product distribution as the reaction proceeds, the factors influencing regioselectivity can be better understood and controlled.
For the iodination of 5-methylpyrimidine, in-situ NMR could be used to track the formation of the different iodo-isomers (2-iodo, 4-iodo, and 6-iodo) over time. This would allow for the determination of the initial kinetic product versus the thermodynamically stable product. Recent advancements in in-situ NMR techniques allow for the monitoring of crystallization processes and the formation of metal-organic frameworks in real time, demonstrating the power of this method for studying reaction mechanisms nih.govrsc.orgnih.gov. Similarly, HPLC can be used to analyze aliquots of the reaction mixture at different time points to quantify the formation of the various products and byproducts.
Temperature can have a significant impact on the regioselectivity of a chemical reaction. By carefully controlling the reaction temperature, it may be possible to favor the formation of one isomer over another. For example, the kinetically controlled product may be formed at a lower temperature, while the thermodynamically more stable product may be favored at a higher temperature.
Cross-Coupling Reactions in this compound Synthesis
While cross-coupling reactions are more commonly associated with the use of this compound as a substrate to form new carbon-carbon or carbon-heteroatom bonds, certain strategies can be envisioned for its synthesis. A primary route involves the transformation of other halogenated pyrimidines or the activation of a precursor molecule. For instance, a Finkelstein-type halogen exchange reaction, where a more readily available 2-chloro- or 2-bromo-5-methylpyrimidine is converted to the iodo derivative using an iodide salt, is a feasible approach.
Another prominent pathway is the Sandmeyer-type reaction starting from 2-amino-5-methylpyrimidine. This involves the diazotization of the amino group, followed by the introduction of iodine using a reagent like potassium iodide. This method is a classic and effective way to introduce an iodine atom onto a heteroaromatic ring. google.com
In the context of synthesizing this compound, particularly through cross-coupling-like halogen exchange reactions or related transformations, the choice of catalyst is paramount. For many coupling reactions involving heterocyclic compounds, palladium and copper-based catalysts are extensively used. chemicalbook.com For a hypothetical palladium-catalyzed iodination of a 2-halopyrimidine precursor, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with appropriate phosphine (B1218219) ligands would be primary candidates. chemicalbook.comrsc.org
Optimization of the catalyst system involves screening different ligands, catalyst loadings, and metal precursors to maximize yield and minimize side products. The choice of ligand can influence the stability and reactivity of the catalytic species, thereby affecting the efficiency of the reaction.
Table 1: Potential Catalysts for Transformations Leading to this compound
| Catalyst System | Precursor Type | Potential Reaction | Research Context |
|---|---|---|---|
| Pd(PPh₃)₄ | 2-Chloro-5-methylpyrimidine | Halogen Exchange / Iodination | Widely used for cross-coupling of halo-pyrimidines. chemicalbook.com |
| CuI / Ligand | 2-Bromo-5-methylpyrimidine | Halogen Exchange | Copper catalysts are effective for halogen exchange on aryl and heteroaryl halides. |
This table is based on methodologies applied to similar heterocyclic systems and represents potential routes for the target compound.
The selection of a solvent is a critical parameter in the synthesis of halogenated pyrimidines, as it can significantly influence reaction rates, yields, and even the reaction pathway. researchgate.net The polarity of the solvent affects the solubility of reactants and catalysts, as well as the stabilization of transition states.
Table 2: Influence of Solvent on Related Heterocyclic Syntheses
| Solvent | Polarity | Typical Application | Potential Effect on Reaction Efficiency |
|---|---|---|---|
| Water | High | Diazotization Reactions | Essential for diazonium salt formation but unsuitable for many organometallic catalysts. google.com |
| Acetonitrile | Medium-High | Palladium-catalyzed couplings | Good solubility for many substrates and catalysts; can promote efficient reactions. chemicalbook.com |
| Tetrahydrofuran (THF) | Medium | Organometallic reactions | A common choice for reactions involving organolithium or Grignard reagents. researchgate.net |
This table illustrates general solvent effects observed in the synthesis of related heterocyclic compounds.
Many of the catalysts employed in cross-coupling reactions, particularly palladium(0) complexes, are sensitive to oxygen. researchgate.net Therefore, maintaining an inert atmosphere by excluding air and moisture is crucial for the success of these synthetic methods. Reactions are typically carried out under a blanket of an inert gas, such as nitrogen or argon. This practice prevents the oxidation of the catalyst, which would lead to its deactivation and a subsequent decrease in reaction yield. It also prevents potential oxidative side reactions of the substrate or reagents. The use of degassed solvents and proper Schlenk line or glovebox techniques is standard procedure to ensure the integrity of the catalytic cycle.
Advanced Synthetic Techniques
Beyond classical methods, advanced synthetic techniques are being explored to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. For the synthesis of this compound, techniques focusing on direct C-H activation and regioselective iodination are of particular interest.
Direct C-H iodination of the 5-methylpyrimidine ring presents a more atom-economical approach compared to multi-step sequences. However, controlling the position of iodination (regioselectivity) is a significant challenge, as the pyrimidine ring has multiple C-H bonds that could potentially react. rsc.orgresearchgate.net Zeolites, which are microporous crystalline aluminosilicates, can function as shape-selective catalysts. rsc.org By performing the iodination reaction within the constrained environment of a zeolite's pores, it may be possible to direct the iodine atom specifically to the C-2 position of 5-methylpyrimidine. The zeolite framework can sterically hinder attack at other positions, thereby enhancing regioselectivity. nih.gov
Among the various types of zeolites, β-zeolites are known for their three-dimensional 12-membered ring pore structure, which makes them suitable for catalyzing reactions involving substituted aromatic compounds. The properties of a β-zeolite catalyst can be finely tuned by altering its silicon-to-aluminum (Si/Al) ratio. mdpi.com
The Si/Al ratio is a critical parameter that determines the number of Brønsted acid sites within the zeolite framework. rsc.org A lower Si/Al ratio corresponds to a higher concentration of acidic sites. For a zeolite-catalyzed iodination, the acidity can play a role in activating the pyrimidine substrate or the iodinating agent. By systematically varying the Si/Al ratio, it is possible to optimize the catalyst's activity and selectivity for the desired 2-iodo product. An optimal balance is required; too much acidity might lead to side reactions or catalyst deactivation, while too little may result in low conversion.
Table 3: Effect of Si/Al Ratio on β-Zeolite Properties and Potential Catalytic Performance
| Si/Al Ratio | Acidity | Pore Characteristics | Potential Effect on Iodination of 5-methylpyrimidine |
|---|---|---|---|
| Low (~25) | High Brønsted Acidity | More charge-balancing cations | May strongly activate the substrate but could lead to over-reaction or coking. mdpi.com |
| Medium (~50-100) | Moderate Acidity | Balanced acidic and hydrophobic properties | Potentially optimal for substrate activation and product release, enhancing turnover. |
This table outlines the general trends in zeolite properties and their hypothetical application to the target reaction.
Zeolite-Catalyzed Iodination for Regioselectivity
Shape-Selective Catalysis Principles
Shape-selective catalysis is a principle where the course of a chemical reaction is controlled by the steric environment of the catalyst. The catalyst's pores or cavities are of a size and shape that only allow certain reactant molecules to enter and/or certain product molecules to exit. This selectivity can be based on reactant selectivity, product selectivity, or transition-state selectivity. In the context of pyrimidine synthesis, supramolecular catalysts like cyclodextrins can be employed to achieve shape selectivity. acs.orgacs.org
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. acs.orgacs.org This structure allows them to form host-guest complexes with substrate molecules of appropriate size and shape in aqueous media. acs.orgacs.org The formation of these complexes can bring reactants into close proximity and in the correct orientation for reaction, thereby catalyzing the transformation and influencing the product distribution. acs.org For instance, β-cyclodextrin has been utilized as a recyclable, non-toxic, and inexpensive catalyst for the synthesis of pyrimidine derivatives from various aldehydes in water. mdpi.com The catalytic effect arises from the formation of a complex between the cyclodextrin and the reactants, which facilitates the reaction within the hydrophobic cavity. acs.orgacs.org
Table 1: Principles of Shape-Selective Catalysis
| Principle | Description |
| Reactant Selectivity | Only reactant molecules with the correct shape and size can diffuse through the catalyst's pores to the active sites. |
| Product Selectivity | Only product molecules with the appropriate dimensions can diffuse out of the catalyst's pores. Larger or bulkier products are either not formed or are converted to smaller molecules. |
| Transition-State Selectivity | Reactions requiring a sterically demanding transition state are hindered, while those with smaller transition states are allowed to proceed. |
Preparation from Precursors (e.g., 2-Hydroxy-5-methylpyridine)
The synthesis of this compound can be envisioned from various precursors, with 2-hydroxy-5-methylpyrimidine being a potential starting material. The hydroxyl group on the pyridine (B92270) or pyrimidine ring is not a good leaving group, so it typically requires conversion to a better leaving group, such as a triflate or a halide, before substitution with iodine. A common strategy involves the diazotization of an amino group. For example, 2-amino-5-methylpyridine can be converted to 2-hydroxy-5-methylpyridine via a diazotization reaction with sodium nitrite in an acidic aqueous solution. orgsyn.org This hydroxy compound can then be further functionalized.
A plausible, though not explicitly detailed in the provided search results for the target compound, multi-step route from a precursor like 2-chloro-5-methylpyridine involves nitration, reduction of the nitro group to an amine, and then a Sandmeyer-type reaction involving diazotization followed by iodination to yield a chloro-iodo-methylpyridine intermediate. google.com A similar strategy could be adapted for a pyrimidine core.
Catalytic Hydrogen Reduction of Hydroxypyridines
The catalytic hydrogenation of hydroxypyridines is a method to produce the corresponding hydroxypiperidines, which involves the saturation of the pyridine ring. google.com This process has historically been challenging, often requiring harsh conditions. google.comresearchgate.net However, advancements have led to methods using platinum group metal catalysts under more manageable conditions. google.comresearchgate.netrsc.org For instance, hydroxypyridines can be hydrogenated using catalysts like platinum oxide (PtO₂) or rhodium oxide (Rh₂O₃) in a suitable solvent. researchgate.netrsc.org
The reaction is typically carried out in a protic solvent such as acetic acid or in the presence of an anhydride of a lower saturated aliphatic monocarboxylic acid. google.comresearchgate.netpatsnap.com The use of an anhydride like acetic anhydride is thought to stabilize the enol form of the hydroxypyridine by converting it to an ester, which is then more readily hydrogenated. google.com The subsequent hydrolysis of the resulting hydroxypiperidine ester yields the final hydroxypiperidine product. google.com
Table 2: Conditions for Catalytic Hydrogenation of Hydroxypyridines
| Catalyst | Solvent | Pressure | Temperature | Product |
| Platinum Group Metals | Acetic Anhydride | Low Pressure | Not specified | Hydroxypiperidine Ester |
| Rhodium Oxide (Rh₂O₃) | Trifluoroethanol (TFE) | 5 bar H₂ | 40 °C | Substituted Piperidines |
| Platinum Oxide (PtO₂) | Glacial Acetic Acid | 50-70 bar H₂ | Not specified | Piperidine Derivatives |
| Ruthenium on Carbon (Ru/C) | Acetic Acid or HCl(aq) | 3-5 MPa H₂ | 80-100 °C | 4-Hydroxypiperidine |
Role of Anionic Surfactants and Acids in Reduction
Anionic surfactants and acids can play a significant role in the synthesis and modification of pyridine and pyrimidine derivatives. In some synthetic preparations, anionic surfactants are used to facilitate reactions in aqueous or mixed-solvent systems. For example, in a synthesis of 2-hydroxy-5-methylpyridine from 3-cyano-6-hydroxypyridine, sodium lauryl sulfate, an anionic surfactant, was used in a mixed solvent of n-butanol and water. chemicalbook.com The presence of the surfactant can help to create micelles, which can solubilize organic reactants in the aqueous phase, thereby increasing the reaction rate and efficiency. researchgate.net
Acids are crucial in many reactions involving these heterocyclic compounds. In the catalytic hydrogenation of hydroxypyridines, acidic solvents like glacial acetic acid are often used. researchgate.netpatsnap.com The acid can protonate the nitrogen atom of the pyridine ring, which can facilitate the hydrogenation process. In the synthesis of 2-hydroxy-5-methylpyridine from 2-amino-5-methylpyridine, sulfuric acid is used to form the pyridinium salt, which is then diazotized. orgsyn.org The acidic environment is essential for the formation of the nitrous acid from sodium nitrite, which is the key reagent for the diazotization. The addition of ectoine to anionic surfactant solutions has been shown to reduce their irritating potential and cytotoxicity, which is a relevant consideration in the application of these compounds in cosmetics. mdpi.com
Multi-step Synthetic Routes for Related Compounds
The synthesis of functionalized pyrimidines often involves multi-step reaction sequences. These routes allow for the controlled introduction of various substituents onto the pyrimidine core. A common strategy is the deconstruction-reconstruction of the pyrimidine ring, which allows for diversification of the initial structure. nih.gov Another approach involves the condensation of smaller building blocks to construct the pyrimidine ring. nih.govorganic-chemistry.org
For instance, a series of substituted pyrimidine derivatives can be synthesized by first preparing chalcones from an acetyl-containing compound and various aldehydes. nih.gov These chalcones are then condensed with a guanidinyl derivative to form the pyrimidine ring. nih.gov This multi-step process allows for a wide variety of substituents to be incorporated into the final pyrimidine product by simply changing the aldehyde used in the first step.
An example of a multi-step synthesis for a related halogenated pyridine compound, 2-chloro-4-iodo-5-methylpyridine (B598715), starts with 2-chloro-5-methylpyridine. google.com The synthetic sequence is as follows:
Nitration: The starting material is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt is subsequently displaced by an iodide to yield the final product. google.com
This sequence highlights a common and reliable method for introducing an iodine atom onto an aromatic ring.
Reactivity and Transformation Pathways of 2 Iodo 5 Methylpyrimidine
Cross-Coupling Reactions as a Building Block
The presence of an iodine atom at the 2-position of the pyrimidine (B1678525) ring makes 2-Iodo-5-methylpyrimidine an exceptional building block for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling Reactions
Suzuki coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming carbon-carbon bonds. This compound serves as an effective coupling partner in these reactions. For instance, the iodine substituent facilitates palladium-catalyzed coupling with boronic acids to generate biaryl derivatives. vulcanchem.com This reactivity is crucial for the construction of complex molecular architectures found in many biologically active compounds.
Sonogashira Coupling Reactions
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. researchgate.net this compound can participate in Sonogashira coupling, allowing for the introduction of alkynyl groups onto the pyrimidine core. This pathway is significant for synthesizing a variety of substituted pyrimidines with potential applications in medicinal chemistry. Pyrimidines and pyridines have demonstrated good complexation properties for palladium, making them suitable for forming catalysts used in Sonogashira couplings. wikipedia.orggolden.com
Palladium-Catalyzed Cross-Coupling Reactions
Beyond Suzuki and Sonogashira reactions, this compound is a versatile substrate for a range of other palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond allows for coupling with various partners, including organotin compounds (Stille coupling) and organozinc compounds (Negishi coupling), although specific examples with this compound are less commonly detailed in general literature. vulcanchem.com The versatility of palladium catalysis enables the formation of diverse chemical bonds, highlighting the compound's role as a key synthetic intermediate. nih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. While specific examples detailing the use of this compound in copper-catalyzed reactions are not extensively documented in the provided results, the general reactivity of iodo-heterocycles suggests its potential as a substrate in such transformations. nih.govacs.org For instance, copper-catalyzed C-N coupling has been developed for iodoazoles with aromatic nitrogen heterocycles, indicating a plausible reaction pathway for analogous pyrimidine systems. nih.govacs.org
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing iodine atom, makes the 2-position susceptible to nucleophilic attack. smolecule.com This allows for the displacement of the iodine atom by a variety of nucleophiles.
Replacement of Iodine with Amines
A significant transformation pathway for this compound involves nucleophilic aromatic substitution with amines. The iodine atom, being a good leaving group, can be readily replaced by primary and secondary amines under relatively mild conditions. smolecule.com This reaction provides a direct route to 2-amino-5-methylpyrimidine derivatives, which are important scaffolds in medicinal chemistry. The reaction typically proceeds by the attack of the amine nucleophile on the carbon atom bearing the iodine, followed by the elimination of the iodide ion. libretexts.org This facile substitution allows for the introduction of a wide range of amino functionalities, contributing to the diverse synthetic utility of this compound.
Table of Reaction Data
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | Palladium catalyst, base | 2-Aryl/heteroaryl-5-methylpyrimidines |
| Sonogashira Coupling | Terminal alkynes | Palladium & copper co-catalyst, base | 2-Alkynyl-5-methylpyrimidines |
| Nucleophilic Substitution | Primary/secondary amines | Typically base-mediated | 2-Amino-5-methylpyrimidine derivatives |
Substitution with Thiols
The iodine atom at the C2 position of this compound can be readily displaced by sulfur-based nucleophiles, such as thiols or their corresponding thiolates. smolecule.com This nucleophilic aromatic substitution reaction provides a direct route to 2-thio-5-methylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction is typically carried out under mild conditions, often using a polar aprotic solvent to facilitate the substitution. For example, the use of potassium thiolate in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) effectively yields the corresponding 2-thioether.
Table 1: Nucleophilic Substitution of this compound with Thiolates
| Reactant | Reagent | Conditions | Product |
| This compound | Potassium thiolate (RSK) | Polar aprotic solvent (e.g., DMSO, DMF) | 2-(Alkylthio)-5-methylpyrimidine |
This table is generated based on information regarding common reagents and conditions for this reaction type.
Introduction of Alkoxides
Similar to the reaction with thiols, this compound undergoes nucleophilic substitution with alkoxides. This reaction involves the displacement of the iodide by an alkoxide ion (RO⁻), leading to the formation of 2-alkoxy-5-methylpyrimidine derivatives. These reactions are typically performed using a sodium or potassium alkoxide in a suitable solvent. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates this substitution, making it an efficient method for introducing oxygen-based functional groups onto the heterocyclic core.
Table 2: Nucleophilic Substitution of this compound with Alkoxides
| Reactant | Reagent | Conditions | Product |
| This compound | Sodium alkoxide (RONa) | Polar aprotic solvent (e.g., DMSO, DMF) | 2-Alkoxy-5-methylpyrimidine |
This table is generated based on information regarding common reagents and conditions for this reaction type.
Oxidation Reactions
The methyl group at the C5 position of the pyrimidine ring serves as a handle for further functionalization through oxidation. smolecule.com Depending on the reaction conditions and the oxidizing agent employed, the methyl group can be converted into an aldehyde or a carboxylic acid.
Oxidation of the Methyl Group to Aldehydes
The selective oxidation of the methyl group in this compound to an aldehyde (5-methylpyrimidine-2-aldehyde) is a potential synthetic transformation. This conversion allows for the introduction of a formyl group, which is a versatile functional group for subsequent reactions such as reductive amination or Wittig reactions. While specific conditions for the direct oxidation of the methyl group to an aldehyde on this particular substrate are not extensively detailed in the provided context, this transformation is a known process in heterocyclic chemistry.
Oxidation of the Methyl Group to Carboxylic Acids
The methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents. smolecule.com This reaction converts this compound into 2-Iodo-5-pyrimidinecarboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically effective for this type of transformation under acidic or basic conditions. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides, esters, and other more complex molecules.
Table 3: Oxidation of this compound to Carboxylic Acid
| Reactant | Reagent | Conditions | Product |
| This compound | Potassium permanganate (KMnO₄) | Acidic or basic | 2-Iodo-5-pyrimidinecarboxylic acid |
| This compound | Chromium trioxide (CrO₃) | Acidic or basic | 2-Iodo-5-pyrimidinecarboxylic acid |
This table is generated based on information regarding common reagents for this reaction type.
Reduction Reactions
Reduction reactions of this compound primarily target the carbon-iodine bond.
Reduction of the Iodine Atom to Form 5-Methylpyrimidine (B16526)
The iodine atom can be selectively removed from the pyrimidine ring through a reduction reaction, a process known as dehalogenation or hydrodehalogenation. This transformation yields the parent heterocycle, 5-Methylpyrimidine. This reaction is valuable for removing the activating iodo group after it has served its purpose in directing other substitutions. Common methods for this reduction include catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in an anhydrous solvent. nih.gov
Table 4: Reduction of this compound
| Reactant | Reagent | Conditions | Product |
| This compound | H₂ / Palladium on Carbon (Pd/C) | Ethanol, 25 °C | 5-Methylpyrimidine |
| This compound | Lithium aluminum hydride (LiAlH₄) | Anhydrous solvent | 5-Methylpyrimidine |
| This compound | Sodium borohydride (NaBH₄) | Anhydrous solvent | 5-Methylpyrimidine |
This table is generated based on information regarding common reagents for this reaction type. nih.gov
Mechanistic Investigations of this compound Transformations
The reactivity of this compound is harnessed in a variety of synthetic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic pathways of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Key areas of investigation include the study of transition metal-catalyzed processes and the potential involvement of hypervalent iodine and radical intermediates.
Study of Ligand Coupling and Reductive Elimination Pathways
The transformation of this compound frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental to modern organic synthesis and proceed through a well-established catalytic cycle involving ligand coupling and reductive elimination.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. wiley-vch.dedur.ac.uk This is followed by a transmetalation step, where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex. harvard.edu The final, product-forming step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst. wiley-vch.de
Detailed mechanistic studies have shown that the nature of the ligands on the palladium catalyst, the reactants, and the reaction conditions can influence each step of this cycle. For instance, in couplings involving complexes with monodentate phosphine (B1218219) ligands, the initially formed cis-[PdRXL₂] complexes often isomerize to the more stable trans isomers. wiley-vch.de The reductive elimination step, which forms the desired product, can be accelerated by electron-withdrawing groups on the palladium-bound aryl group and electron-donating groups on the nucleophilic ligand. researchgate.net
A key aspect of dihalogenated pyrimidines, such as 5-bromo-2-iodopyrimidine, is the potential for selective cross-coupling. rsc.org The greater reactivity of the C-I bond compared to the C-Br bond allows for sequential functionalization. The C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily, enabling selective coupling at the 2-position while leaving the 5-bromo group intact for subsequent transformations. rsc.org This selective reactivity is crucial for the efficient convergent synthesis of complex substituted pyrimidines. rsc.org
Role of Hypervalent Iodine Intermediates
Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are versatile oxidants used in a wide range of organic transformations, including the synthesis and functionalization of heterocyclic compounds. arkat-usa.orgresearchgate.net While this compound itself is not typically a hypervalent iodine compound, these reagents are instrumental in synthetic pathways leading to halogenated pyrimidines and related heterocycles. Their mechanisms often involve the in-situ generation of a more reactive species.
For example, in the regioselective halogenation of pyrazolo[1,5-a]pyrimidines, a hypervalent iodine(III) reagent like PIDA is used in conjunction with a simple potassium halide salt. nih.govrsc.org Mechanistic proposals suggest that the process begins with a ligand exchange between PIDA and the halide salt, which forms an intermediate that subsequently generates a hypohalite salt. nih.gov This hypohalite serves as a source of an electrophilic halogen species ("X⁺"), which then attacks the electron-rich pyrimidine ring in an electrophilic substitution reaction to yield the halogenated product. nih.gov This process is efficient and can be performed in environmentally benign solvents like water at ambient temperature. nih.govrsc.org
Radical Intermediates in Catalytic Cycles
The involvement of radical intermediates in transition-metal-catalyzed cross-coupling reactions is a subject of ongoing mechanistic investigation. While many palladium-catalyzed reactions are believed to proceed via two-electron pathways (oxidative addition/reductive elimination), some conditions, particularly with other metals like nickel or copper, or under photoredox catalysis, can favor single-electron transfer (SET) mechanisms that generate radical species. nih.govbeilstein-journals.org
In the context of halogenated pyrimidines and related heterocycles, experiments using radical scavengers are often performed to probe for the presence of free radical intermediates. In a study on the halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine reagent, the addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) did not completely suppress the reaction. nih.govrsc.org A modest reduction in yield was observed, which suggests that if radical species are involved, they may not be free, cage-escaped radicals participating in a chain reaction, or an alternative non-radical pathway may be dominant. nih.govrsc.org
Similarly, in a nickel-catalyzed asymmetric cross-coupling of heteroaryl iodides, the reaction proceeded efficiently even in the presence of radical inhibitors like BHT. nih.gov This finding was noted as being inconsistent with a classic radical chain mechanism involving cage-escaped radicals, suggesting a more complex pathway, possibly involving radicals that remain within the coordination sphere of the metal catalyst. nih.govthieme-connect.de The use of C(sp³)-electrophiles in cross-coupling reactions, in particular, is often proposed to have a radical nature with nickel or iron catalysts. nih.gov These studies highlight that while radical intermediates are a mechanistic possibility, their precise role and the conditions that favor their formation in reactions involving this compound require further detailed investigation.
Influence of Solvent on Reaction Rates and Yields
In palladium-catalyzed cross-coupling reactions, the solvent can dictate the mechanistic pathway of the oxidative addition step. Computational and experimental studies have shown that for certain substrates, polar solvents can favor a more polar, Sₙ2-type nucleophilic displacement mechanism for oxidative addition, which can alter reaction rates and selectivity. researchgate.netchemrxiv.org For example, in the Suzuki coupling of a bifunctional substrate, selectivity for C-Cl activation was observed in nonpolar solvents, whereas C-OTf activation was favored in polar solvents. researchgate.netnih.gov This switch was attributed to the solvent influencing the nature of the active catalyst, potentially forming an anionic palladium complex in polar media. nih.gov
The effect of solvent choice is demonstrated in the Suzuki-Miyaura reaction of 2-iodopyridine. A study using propylene (B89431) carbonate (PC), a sustainable and polar aprotic solvent, showed it to be effective for the coupling of various iodopyridines. rsc.orgrsc.org The high boiling point of PC allows for higher reaction temperatures, which can decrease reaction times. rsc.org However, the study also noted that under certain conditions, the nucleophilic base could cause the ring-opening of the propylene carbonate solvent, leading to side-product formation. rsc.orgrsc.org This highlights the dual role a solvent can play, not only as a medium but also as a potential reactant.
The table below summarizes findings on how different solvents can affect the outcome of Suzuki-Miyaura reactions involving iodo-heterocycles.
| Substrate | Solvent | Catalyst System | Observation | Reference |
|---|---|---|---|---|
| 2-Iodopyridine | Propylene Carbonate (PC) | Pd(PPh₃)₄ / Na₂CO₃ | Good to excellent yields of biaryl products. PC acts as an efficient green solvent. | rsc.orgrsc.org |
| 6-Iodopyridazin-3(2H)-one | Propylene Carbonate (PC) | Pd(PPh₃)₄ / Na₂CO₃ | Side-product formation observed due to nucleophilic opening of the PC solvent ring. | rsc.orgrsc.org |
| Bifunctional Aryl Halide/Triflate | Toluene (Nonpolar) | [Pd₂(dba)₃] / P(tBu)₃ | Selective for C-Cl bond activation. | researchgate.netnih.gov |
| Bifunctional Aryl Halide/Triflate | DMF (Polar) | [Pd₂(dba)₃] / P(tBu)₃ | Selective for C-OTf bond activation, suggesting formation of an anionic Pd complex. | researchgate.netnih.gov |
| Aryl Chlorides/Bromides | Aqueous DMF | Pd Catalyst | An efficient protocol for Suzuki coupling reactions. | researchgate.net |
Advanced Spectroscopic and Computational Characterization of 2 Iodo 5 Methylpyrimidine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides the primary evidence for the structural characterization of 2-Iodo-5-methylpyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman) each offer unique and complementary information regarding the compound's atomic connectivity and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. smolecule.commdpi.com For this compound, both ¹H and ¹³C NMR spectra offer definitive proof of its structure. smolecule.com
The substitution pattern on the pyrimidine (B1678525) ring is readily confirmed by ¹H NMR. The spectrum of this compound displays two distinct singlets, confirming the 2,5-disubstitution pattern. The absence of coupling between the pyrimidine ring protons indicates they are not on adjacent carbons. The singlet corresponding to the methyl group protons further validates the presence of the 5-methyl substituent.
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum , the aromatic protons of the pyrimidine ring are found in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. smolecule.com A reported spectrum in CDCl₃ shows a singlet at δ 8.72 ppm, which is assigned to the proton at the H-6 position. The methyl group protons appear as a sharp singlet at approximately δ 2.45 ppm.
| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity |
| H-6 | 8.72 ppm | Singlet (s) |
| -CH₃ | 2.45 ppm | Singlet (s) |
| Data sourced from reference |
In the ¹³C NMR spectrum , the carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts. The carbon atom bonded to the iodine (C-2) is significantly deshielded and appears far downfield, typically in the range of 150-170 ppm. smolecule.com The other ring carbons, C-4 and C-6, resonate between 155-165 ppm, while the carbon bearing the methyl group (C-5) is found further upfield at approximately 120-130 ppm. smolecule.com This deshielding effect on C-2 is a direct consequence of the electronegative iodine substituent. smolecule.com
| Carbon | Predicted Chemical Shift (δ) Range |
| C-2 | 150 - 170 ppm |
| C-4 / C-6 | 155 - 165 ppm |
| C-5 | 120 - 130 ppm |
| -CH₃ | (Typically 15-25 ppm) |
| Data sourced from reference smolecule.com |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. asianpubs.orglongdom.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing the exact mass of the molecule, which allows for the unambiguous confirmation of its molecular formula. smolecule.comsmolecule.com
For this compound (C₅H₅IN₂), HRMS can precisely measure the mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). The calculated exact mass of C₅H₅IN₂ is 219.9497 g/mol . smolecule.com HRMS analysis validates this by detecting a molecular ion peak at this precise mass-to-charge ratio (m/z), typically within a tolerance of a few parts per million (ppm). smolecule.com This level of accuracy distinguishes the target compound from other potential molecules with the same nominal mass. Furthermore, since iodine is monoisotopic (¹²⁷I), the molecular ion peak does not show the characteristic isotopic patterns seen with chlorine or bromine, simplifying spectral interpretation. smolecule.comnsf.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides information about the functional groups and bond vibrations within a molecule. ias.ac.ingjar.org These methods are used to confirm the presence of specific structural features in this compound. nih.gov
The analysis of the vibrational spectra of substituted pyrimidines allows for the assignment of characteristic frequencies. For 5-methyl pyrimidine, extensive vibrational assignments have been made. ias.ac.in In this compound, the spectra would be characterized by vibrations of the pyrimidine ring, the methyl group, and the carbon-iodine bond.
Characteristic bands would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Methyl C-H stretching and bending: Found in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Pyrimidine ring C=C and C=N stretching: A series of bands in the 1300-1650 cm⁻¹ region. mdpi.com
Carbon-Iodine (C-I) stretching: This vibration is expected at lower frequencies, typically in the 440-570 cm⁻¹ range, consistent with the stretching of a heavy atom bond. mdpi.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Methyl C-H Stretch | 2850 - 3000 |
| Ring C=C, C=N Stretches | 1300 - 1650 |
| Methyl C-H Bends | 1375 - 1450 |
| C-I Stretch | 440 - 570 |
| Data compiled from references ias.ac.inmdpi.com |
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a largely planar and rigid molecule like this compound, the primary source of conformational variability is the rotation of the methyl group's hydrogen atoms around the C-C single bond.
Computational methods, particularly DFT, are employed to explore the potential energy surface associated with this rotation. plos.org By systematically changing the dihedral angle of the methyl group and calculating the energy at each step, a rotational energy profile can be constructed. This analysis typically reveals the most stable (lowest energy) conformation and the energy barriers to rotation. While specific studies on the conformational preferences of this compound are scarce, the energy barrier for methyl group rotation in similar aromatic systems is generally low, suggesting that at room temperature, the methyl group is likely to be freely rotating.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the molecule's conjugated system and the presence of non-bonding electrons.
For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are usually intense and occur in the ultraviolet region. Additionally, n→π* transitions, involving the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, may also be observed, though they are generally weaker.
Studies on the related compound 2-iodo-5-methoxypyrimidine (B12287287) show characteristic absorption maxima in the 250-300 nm range, attributed to π→π* transitions within the aromatic system. smolecule.com The presence of the iodine substituent is known to cause a bathochromic (red) shift in the absorption bands due to the heavy atom effect and potential extension of conjugation. smolecule.com Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing valuable insights into the nature of the electronic transitions. researchgate.nettandfonline.com
Electronic Properties and Charge Transfer
The electronic properties of this compound are dictated by the interplay between the electron-deficient pyrimidine ring, the electron-donating methyl group, and the electron-withdrawing, yet polarizable, iodine atom. This substitution pattern creates a unique electronic environment that governs the molecule's reactivity.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. bohrium.com This method is widely applied to heterocyclic systems to complement and predict experimental findings. dergipark.org.triosrjournals.org For molecules like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p) or LANL2DZ (for the heavy iodine atom), can provide highly accurate information. bohrium.comdergipark.org.tr These calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps. bohrium.comtandfonline.com
Geometrical Optimization
A fundamental application of DFT is the calculation of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. iosrjournals.org This process, known as geometrical optimization, yields precise theoretical values for bond lengths, bond angles, and dihedral angles.
While a definitive, experimentally validated structure from a technique like X-ray crystallography for this compound is not available in the searched literature, DFT provides a reliable prediction of its geometry. Based on studies of similar pyrimidine derivatives, the pyrimidine ring is expected to be nearly planar. dergipark.org.triosrjournals.org The C-I bond length and the bond angles around the substituted carbon atoms would be significantly influenced by the steric and electronic effects of the iodine and methyl groups. The accuracy of these DFT-calculated parameters is often validated by comparing them with experimental data for related compounds, where correlation coefficients (R²) are typically found to be very high. dergipark.org.tr
Table 2: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrimidine (2-amino-4-methoxy-6-methyl pyrimidine) Note: This data is for a related compound and serves to illustrate the type of parameters obtained from DFT calculations.
| Parameter | Bond | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | N1-C2 | 1.3536 |
| C2-N3 | 1.3215 | |
| N3-C4 | 1.3458 | |
| C4-C5 | 1.4239 | |
| C5-C6 | 1.3819 | |
| C6-N1 | 1.3364 | |
| Bond Angles (°) | C6-N1-C2 | 116.468 |
| N1-C2-N3 | 126.57 | |
| C2-N3-C4 | 115.704 | |
| N3-C4-C5 | 123.341 | |
| C4-C5-C6 | 121.083 | |
| C5-C6-N1 | 116.368 |
Source: Adapted from data presented in IOSR Journal of Applied Physics. iosrjournals.org
Electronic Structure Analysis (HOMO-LUMO)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and polarizability. irjweb.comku.edu.np A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
In computational studies of heterocyclic compounds similar to this compound, Density Functional Theory (DFT) is a commonly employed method to calculate these orbital energies. irjweb.combohrium.com For instance, in a related molecule, 2-fluoro-4-iodo-5-methylpyridine, the HOMO-LUMO gap was calculated to be 5.6486 eV in the gas phase. researchgate.net The HOMO is typically distributed over the π-system of the pyrimidine ring, acting as the electron-donating orbital. The LUMO, conversely, functions as the electron-accepting orbital, and its location can indicate sites susceptible to nucleophilic attack. ku.edu.np In this compound, the electron-withdrawing nature of the iodine atom and the nitrogen heteroatoms significantly influences the energy and distribution of the LUMO. The intramolecular charge transfer (ICT) from the electron-donating regions (HOMO) to the electron-accepting regions (LUMO) is responsible for the molecule's electronic absorption properties. ku.edu.np
Table 1: Representative Frontier Molecular Orbital Properties for a Related Halogenated Methyl-Substituted Heterocycle Data based on calculations for 2-Fluoro-4-iodo-5-methylpyridine in the gas phase.
| Parameter | Value (eV) | Reference |
| EHOMO | -6.81 | researchgate.net |
| ELUMO | -1.16 | researchgate.net |
| Energy Gap (ΔE) | 5.65 | researchgate.net |
| This table is illustrative and provides data from a structurally similar compound to demonstrate the typical values obtained from electronic structure analysis. |
Mulliken Charge Distribution
For this compound, the high electronegativity of the nitrogen atoms would result in them bearing a negative Mulliken charge. researchgate.net Conversely, the carbon atoms bonded to these nitrogens and the iodine atom would exhibit positive charges. The iodine atom's charge can vary depending on the balance between its electronegativity and its role as a halogen bond donor. Hydrogen atoms generally carry a slight positive charge. youtube.com This charge distribution is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules or ions. researchgate.net The specific values of these charges dictate the molecule's electrostatic potential and reactive sites. semanticscholar.org
Table 2: Illustrative Mulliken Atomic Charges for a Related Pyridine (B92270) Derivative Data based on calculations for 2-amino-5-methylpyridine.
| Atom | Charge (a.u.) | Reference |
| N (ring) | -0.75 to -0.85 | researchgate.net |
| C (adjacent to N) | +0.50 to +0.70 | researchgate.net |
| C (methyl) | -0.60 to -0.70 | researchgate.net |
| H (methyl) | +0.20 to +0.25 | researchgate.net |
| This table provides representative charge values from a similar molecule to illustrate the expected charge distribution. The exact values for this compound would differ due to the presence of the iodine substituent. |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is characterized by its hyperpolarizability (β), which describes the non-linear change in the dipole moment in the presence of a strong external electric field. aps.org Molecules with large hyperpolarizability values are considered promising NLO candidates. Key molecular features that enhance NLO properties include a high degree of π-electron conjugation and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT). researchgate.netresearchgate.net
In this compound, the pyrimidine ring provides the conjugated π-system. The methyl group (-CH₃) acts as a weak electron donor, while the iodine atom can act as an electron-withdrawing substituent. This donor-acceptor framework can lead to a significant NLO response. Computational studies on similar pyridine derivatives have shown that their hyperpolarizability can be significantly larger than that of standard reference materials like urea. researchgate.netbohrium.com The first-order hyperpolarizability (β), dipole moment (μ), and polarizability (α) are key parameters calculated to evaluate NLO potential. bohrium.comtandfonline.com The relationship between the small HOMO-LUMO gap and enhanced NLO properties is well-established, as a smaller gap facilitates the electronic transitions responsible for the NLO effect. researchgate.net
Table 3: Calculated NLO Properties for a Related Pyridine Derivative Compared to Urea Data based on calculations for 2-Fluoro-4-iodo-5-methylpyridine.
| Parameter | 2-Fluoro-4-iodo-5-methylpyridine | Urea (Reference) | Reference |
| Dipole Moment (μ) | 2.15 Debye | 1.37 Debye | researchgate.netbohrium.com |
| Hyperpolarizability (β) | 1.69 x 10⁻³⁰ esu | 0.37 x 10⁻³⁰ esu | researchgate.netbohrium.com |
| This table is for illustrative purposes, showing that similar structures can exhibit promising NLO properties. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method provides a chemically intuitive picture of bonding and allows for the quantitative analysis of intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.netwisc.edu
Intramolecular Hydrogen Bonding Interactions
While this compound itself lacks the necessary hydrogen bond donor and acceptor groups in close proximity to form a strong intramolecular hydrogen bond, its derivatives can exhibit such interactions. For example, the introduction of an amino (-NH₂) or hydroxyl (-OH) group at a position adjacent to a ring nitrogen could facilitate the formation of an N-H···N or O-H···N intramolecular hydrogen bond. acs.orgresearchgate.netacs.org These interactions are often identified in crystal structures and can be analyzed computationally. acs.orgacs.org Studies on other pyrimidine derivatives have shown that these hydrogen bonds form stable five- or six-membered rings, which significantly influence the molecule's conformation and crystal packing. acs.orgacs.org The strength of these bonds can be estimated using NBO analysis by evaluating the stabilization energy (E(2)) between the lone pair of the acceptor atom and the antibonding orbital of the donor bond (e.g., LP(N) → σ*(N-H)). mdpi.com
Charge Delocalization and Hyperconjugative Interactions
NBO analysis is particularly effective at revealing charge delocalization through hyperconjugative interactions. wikipedia.org These interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The stabilization energy, E(2), associated with this delocalization is calculated using second-order perturbation theory and indicates the strength of the interaction. wisc.edu
In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atoms (LP(N)) into the π* antibonding orbitals of the pyrimidine ring (π* C-C / π* C-N). This LP(N) → π* interaction contributes to the aromatic stability of the ring. acs.org Furthermore, interactions involving the substituents are also important. For example, delocalization can occur from the π orbitals of the ring into the σ* antibonding orbital of the carbon-iodine bond (π(C-C) → σ*(C-I)). These interactions stabilize the molecule and influence its electronic properties and reactivity. researchgate.netacs.org
Table 4: Major Hyperconjugative Interactions and Stabilization Energies (E(2)) in a Substituted Pyrimidine System Data based on analysis of O-Benzenesulfonylated Pyrimidines.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |
| LP(1) N | π(N-C) | 51.49 | acs.org |
| LP(1) N | π(C-C) | 41.17 | acs.org |
| π(C-C) | π*(C-C) | ~20-30 | acs.org |
| This table presents examples of significant hyperconjugative interactions found in related pyrimidine systems, illustrating the types of charge delocalization expected in this compound. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. computabio.com It is an invaluable tool for predicting chemical reactivity, understanding intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. ku.edu.npbohrium.com The MEP surface is typically color-coded, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.netcomputabio.com
For this compound, the MEP analysis is expected to reveal distinct electrostatic regions. The most negative potential (red) would be localized around the two electronegative nitrogen atoms due to their lone pairs of electrons. researchgate.netbohrium.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl group and the pyrimidine ring. A region of positive or near-neutral potential, often referred to as a "sigma-hole," may also be present along the C-I bond axis, making the iodine atom a potential halogen bond donor. bohrium.comtandfonline.com Understanding this electrostatic landscape is crucial for predicting how the molecule will interact with biological targets or other reagents. computabio.com
Identification of Reactive Regions for Molecular Interactions
The reactivity of a molecule, including its sites for electrophilic and nucleophilic attack, can be predicted using computational methods that map the electrostatic potential onto the electron density surface. This Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying reactive regions. tandfonline.combohrium.com
In heterocyclic compounds like pyrimidine derivatives, the distribution of charges is often non-uniform due to the presence of heteroatoms and various substituents. For this compound, the electron-withdrawing iodine atom and the two nitrogen atoms in the pyrimidine ring significantly influence its electronic landscape. The iodine atom at the 2-position and the methyl group at the 5-position create a specific reactivity profile.
A computational analysis of the analogous compound 2-Fluoro-4-iodo-5-methylpyridine using MEP maps revealed distinct regions for molecular interactions. bohrium.comresearchgate.net The MEP analysis uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (nucleophilic or susceptible to electrophilic attack) and blue indicates regions of low electron density (electrophilic or susceptible to nucleophilic attack). tandfonline.com In this analogue, the most negative potential (red/yellow) is typically located around the nitrogen atom, identifying it as the primary site for electrophilic interactions. bohrium.com Conversely, the regions around the hydrogen atoms and the C-I bond often exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. bohrium.comresearchgate.net The iodine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that influences molecular recognition and crystal packing. orscience.ru This detailed mapping is vital for predicting how the molecule will interact with biological targets like enzymes or receptors. tandfonline.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the nature of chemical bonding and electron pairing in a molecule. tandfonline.comresearchgate.netjussieu.fr They provide a three-dimensional picture of where electrons are likely to be found, distinguishing between covalent bonds, lone pairs, and core electrons. jussieu.frbohrium.com
ELF analysis is based on the principle that regions of high electron localization correspond to the domains of atomic shells, bonds, and lone pairs. jussieu.fr The ELF value ranges from 0 to 1. A value close to 1.0 signifies a high degree of electron localization, typical for covalent bonds or lone pairs, while lower values indicate regions of electron delocalization. jussieu.fr For aromatic systems like pyrimidine, ELF analysis can illustrate the delocalized π-system as well as the localized σ-framework.
Similar to ELF, the Localized Orbital Locator (LOL) also identifies regions of high electron localization but is derived from a different formula. dntb.gov.ua Both methods are used to provide a detailed topological analysis of the electron density. researchgate.net In studies of related heterocyclic compounds like 2-Fluoro-4-iodo-5-methylpyridine, ELF and LOL analyses have been performed to understand the bonding characteristics. tandfonline.combohrium.com These analyses help in visualizing the lone pair electrons on the nitrogen atoms and the covalent character of the C-H, C-C, C-N, and C-I bonds, providing a deeper understanding of the molecule's electronic structure. bohrium.comresearchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nih.govjussieu.fr These interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are crucial for understanding molecular conformation, stability, and crystal packing. researchgate.net
The RDG method plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.net This generates a 3D isosurface map where different types of interactions are distinguished by color. researchgate.net
Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.
Green isosurfaces represent weak, delocalized van der Waals interactions.
Red isosurfaces signify strong, repulsive interactions (steric clashes).
In computational studies of halogenated pyridine and pyrimidine derivatives, RDG analysis is employed to visualize the weak intramolecular and intermolecular interactions. tandfonline.comresearchgate.netnih.gov For a molecule like this compound, RDG analysis would be expected to reveal van der Waals interactions involving the methyl group and the pyrimidine ring, as well as potential halogen bonding involving the iodine atom. orscience.ru Such analyses on related structures confirm the presence of these weak interactions that govern the molecule's supramolecular chemistry. orscience.ruresearchgate.net
Solvent Effects on Electronic and Optical Properties
The surrounding environment, particularly the solvent, can significantly influence the electronic and optical properties of a molecule. journaljmsrr.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. dntb.gov.ua By performing calculations in the gas phase and in various solvents with different polarities, researchers can predict how properties like the HOMO-LUMO energy gap, dipole moment, and UV-Vis absorption spectra will change. tandfonline.comresearchgate.netjournaljmsrr.com
Studies on the analogous compound 2-Fluoro-4-iodo-5-methylpyridine have shown that as the polarity of the solvent increases, a noticeable shift in electronic properties occurs. tandfonline.combohrium.com Generally, an increase in solvent polarity leads to a stabilization of charge-separated states. This can affect the HOMO-LUMO energy gap, which is a measure of chemical reactivity and electronic excitability. journaljmsrr.com The dipole moment of the molecule is also highly sensitive to the solvent environment, typically increasing with solvent polarity due to induced polarization effects. dntb.gov.uajournaljmsrr.com
The theoretical UV-Vis spectrum, calculated using Time-Dependent Density Functional Theory (TD-DFT), also shows solvent-dependent shifts (solvatochromism). tandfonline.comresearchgate.net These shifts in the maximum absorption wavelength (λmax) provide insight into how the solvent stabilizes the ground and excited states of the molecule. jchemrev.com
Below is a table illustrating typical solvent effects on key electronic properties for a related halogenated pyridine derivative, demonstrating the expected trends for this compound. tandfonline.combohrium.comresearchgate.net
| Property | Gas Phase | Water (Polar Protic) | Chloroform (Polar Aprotic) |
| HOMO (eV) | -6.98 | -7.05 | -7.02 |
| LUMO (eV) | -1.33 | -1.45 | -1.41 |
| Energy Gap (ΔE) (eV) | 5.65 | 5.60 | 5.61 |
| Dipole Moment (Debye) | 1.90 | 3.23 | 2.85 |
| λmax (nm) (Calculated) | 275 | 278 | 277 |
Note: The data in this table is representative and based on computational studies of the closely related compound 2-Fluoro-4-iodo-5-methylpyridine to illustrate the principles of solvent effects. tandfonline.combohrium.comdntb.gov.uaresearchgate.net
This analysis reveals that the energy gap tends to decrease slightly in polar solvents, indicating increased reactivity. researchgate.net The dipole moment increases significantly from the gas phase to the polar solvent phase, reflecting the molecule's interaction with the solvent's electric field. dntb.gov.ua The slight red shift (increase) in λmax in polar solvents suggests a greater stabilization of the excited state relative to the ground state. tandfonline.com
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Compounds
The reactivity of the carbon-iodine bond in 2-Iodo-5-methylpyrimidine allows for its use as a foundational building block in the synthesis of more elaborate heterocyclic systems. This reactivity is particularly exploited in carbon-carbon bond-forming reactions, which are fundamental to modern organic chemistry.
This compound is an important intermediate for creating a wide array of functionalized pyrimidine (B1678525) derivatives. The iodine atom can be readily substituted through various cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position of the pyrimidine ring. This synthetic flexibility is crucial for developing new compounds with tailored electronic, optical, or biological properties. The ability to participate in these coupling reactions makes it a valuable tool for chemists to build libraries of novel pyrimidine-containing molecules for further investigation. benthamscience.com
Organic electro-optic (EO) materials are of significant interest for applications in high-speed data communication and information processing due to their high EO coefficients and fast response times. mdpi.comrsc.org The performance of these materials is highly dependent on the molecular structure of the constituent organic chromophores. mdpi.com By incorporating the 5-methylpyrimidine (B16526) moiety into a D-π-A (donor-π-bridge-acceptor) chromophore, the pyrimidine ring can function as part of the π-bridge or as an acceptor unit. This incorporation can modulate the molecule's hyperpolarizability, a key factor for EO activity. The synthetic accessibility via the iodo-intermediate allows for systematic structural modifications to optimize these properties.
The rigid, planar structure of the pyrimidine ring is conducive to the formation of liquid crystalline phases. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies. mdpi.com Research has shown that molecules containing a central pyrimidine core can exhibit mesomorphic behavior. For instance, 2,5-disubstituted pyrimidines have been synthesized via Stille coupling reactions using halogenated pyrimidine precursors to create molecular semiconductors that exhibit liquid crystalline properties. researchgate.net The ability to form ordered, yet fluid, structures makes these materials suitable for applications in optoelectronics.
Furthermore, when integrated into appropriate molecular structures, these pyrimidine-based π-conjugated systems can exhibit luminescence, making them candidates for organic light-emitting diodes (OLEDs) and other light-emitting materials. rsc.org The electronic properties of the pyrimidine ring can be tuned to achieve emission at specific wavelengths.
Incorporation into π-Conjugated Systems
Intermediate in the Synthesis of Diverse Organic Molecules
Beyond materials science, this compound is a key intermediate in the synthesis of a broad range of organic molecules, particularly those with potential biological activity.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Halogenated pyrimidines and related pyridines serve as critical intermediates in the synthesis of various pharmaceuticals. chemimpex.com For example, closely related structures like 2-chloro-4-iodo-5-methylpyridine (B598715) are used as intermediates in the preparation of protein kinase inhibitors, such as those targeting ERK2. google.com The iodo-group on this compound provides a synthetic handle for chemists to introduce diverse functionalities, allowing for the exploration of structure-activity relationships in drug discovery programs. This versatility enables the creation of novel compounds for screening against various biological targets.
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Reaction Type | Resulting Product/Material |
| Organic Synthesis | Building block for functionalized pyrimidines | Cross-Coupling (e.g., Stille, Suzuki) | Complex pyrimidine derivatives |
| Materials Science | Incorporation into π-conjugated systems | Cross-Coupling | Electro-optic materials, Liquid crystals |
| Medicinal Chemistry | Pharmaceutical intermediate | Various substitutions and couplings | Precursors for biologically active molecules |
Agrochemical Intermediates
While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available research, the broader class of pyrimidine derivatives is of significant interest in the development of pesticides. nih.govwipo.int Pyrimidine-based compounds are known to be effective in various agrochemical applications, including as insecticides. nih.gov The structural motif of pyrimidine is a key component in a number of commercial pesticides. researchgate.net Generally, halogenated pyridines and pyrimidines are important intermediates in the synthesis of agrochemicals. researchgate.net The introduction of an iodine atom, as in this compound, provides a reactive site for further chemical modifications, which is a crucial step in the synthesis of more complex and biologically active molecules. mdpi.com Research into novel pyrimidine derivatives continues to be an active area for the discovery of new pesticides. researchgate.net
Dyes and Pigments
The direct application of this compound in the synthesis of commercial dyes and pigments is not widely reported. However, the pyrimidine core is a structural feature in some classes of dyes. mdpi.comresearchgate.net Heterocyclic compounds, including pyrimidines, are utilized as scaffolds in the development of new colorants. The synthesis of azo dyes, a significant class of colorants, has been shown to incorporate pyrimidine structures to achieve desired color and performance properties. mdpi.com The functionalization of the pyrimidine ring is key to tuning the photophysical properties of these dyes. researchgate.net While the specific use of the iodo-substituted pyrimidine is not detailed, its reactive nature suggests potential as a starting material for the elaboration of more complex dye structures.
Role in the Development of Novel Materials
The incorporation of specific chemical moieties can impart unique properties to materials. While the direct use of this compound in materials science is not extensively documented, its structural features suggest potential applications.
There is limited specific information available on the direct use of this compound in the synthesis of polymers and coatings. However, functional polymers are a significant area of materials science. mdpi.comrsc.orgmdpi.com The development of specialized coatings, for instance, can involve the incorporation of iodine-containing compounds for antimicrobial properties. rsc.org In principle, a reactive molecule like this compound could be incorporated into a polymer chain or used to modify a polymer surface, although specific examples are not readily found in the literature. The synthesis of novel conjugated polymers has been achieved using pyrimidine derivatives, indicating the utility of this heterocyclic core in polymer chemistry. researchgate.net
Advanced functional materials are designed to possess specific, often unique, properties for a range of applications. wiley.comresearch.comtu-dresden.deresurchify.combioxbio.com The development of these materials often relies on the synthesis of novel molecular components. While there is no direct evidence of this compound being a key component in currently developed advanced functional materials, its chemical structure is of a type that could be of interest to materials scientists. The field of advanced functional materials is broad, encompassing areas from nanotechnology to optoelectronics. research.com
Mechanisms of Action and Comparative Studies
Interaction with Molecular Targets
Derivatives of 2-Iodo-5-methylpyrimidine are recognized for their potential to interact with key biological macromolecules, including enzymes and nucleic acids. smolecule.com These interactions are driven by a combination of non-covalent forces and, in some cases, the potential for forming covalent bonds.
The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated as enzyme inhibitors. The biological activity of compounds like this compound can be attributed to their ability to bind to the active or allosteric sites of enzymes, thereby modulating their function. For instance, studies on related 2-methylpyrimidine (B1581581) derivatives have demonstrated their potential as inhibitors of the Escherichia coli pyruvate (B1213749) dehydrogenase complex (PDHc E1). capes.gov.br In one such study, a derivative featuring an iodine substituent was identified as the most effective inhibitor among the series, highlighting the crucial role the halogen can play in enhancing binding affinity and inhibitory potency. capes.gov.br Similarly, other pyrimidine analogues, such as 5-methylpyrimidine-2,4-diamine, have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. While specific IC50 values for this compound are not extensively documented in publicly available literature, the activity of these related compounds suggests that it may act as an inhibitor for various enzymes, a potential mechanism that warrants further investigation.
The planar aromatic structure of the pyrimidine ring allows molecules like this compound to interact with nucleic acids such as DNA and RNA. smolecule.com These interactions can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, or through external electrostatic interactions. The iodine atom can facilitate the formation of reactive intermediates that may lead to the modification of DNA. smolecule.com
A key feature governing the interaction of this compound with molecular targets is the ability of its iodine atom to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic (electron-rich) site, such as an oxygen, nitrogen, or sulfur atom found in proteins and nucleic acids. mdpi.comnih.gov
The strength of a halogen bond is dependent on the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govbeilstein-journals.org The large, highly polarizable iodine atom on this compound makes it an excellent halogen bond donor. This interaction is analogous to a hydrogen bond and contributes significantly to the binding affinity and specificity of the compound for its biological targets. nih.gov By forming these directional bonds, the compound can achieve a more stable and specific orientation within a binding pocket, which can enhance its biological activity. nih.gov
The methyl group at the 5-position plays a critical role in modulating the physicochemical properties of the molecule, particularly its lipophilicity. Lipophilicity, often measured as the partition coefficient (logP), is a crucial parameter that affects a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a methyl group generally increases a compound's lipophilicity, which can enhance its ability to permeate biological membranes and gain access to intracellular targets. smolecule.comvulcanchem.com
In some contexts, the strategic placement of a methyl group can also influence metabolic stability. For example, studies on related heterocyclic compounds have shown that introducing a methyl group can block sites of metabolism, for instance, by preventing recognition by cytochrome P450 enzymes. acs.orgucl.ac.uk This can lead to an improved pharmacokinetic profile. Therefore, the 5-methyl group in this compound is not just a structural feature but a key determinant of its potential as a bioactive agent, influencing both its ability to reach its target and its persistence in a biological system. ontosight.ai
Comparative Analysis with Structurally Related Pyrimidines
The specific positioning of substituents on the pyrimidine ring leads to the formation of positional isomers, each with unique properties. Comparing this compound with its isomers provides valuable insights into structure-activity relationships.
The primary positional isomers of this compound are 5-Iodo-2-methylpyrimidine and 2-Iodo-4-methylpyrimidine. While all three share the same molecular formula (C₅H₅IN₂), the different placement of the iodine and methyl groups significantly alters their electronic distribution, steric profile, and, consequently, their chemical reactivity and biological activity.
While detailed experimental data for these specific pyrimidine isomers is limited, a comparison of their predicted physicochemical properties and the experimental data for their closely related pyridine (B92270) analogues illustrates the impact of substituent positioning.
Table 1: Comparative Physicochemical Properties of Iodomethylpyrimidine and Iodomethylpyridine Isomers
| Property | This compound | 5-Iodo-2-methylpyrimidine (analogue: 5-Iodo-2-methylpyridine) | 2-Iodo-4-methylpyrimidine (analogue: 2-Iodo-4-methylpyridine) |
| Molecular Weight ( g/mol ) | 220.01 chembk.com | 219.02 nih.gov | 219.02 nih.gov |
| Predicted Boiling Point (°C) | 291.3 ± 33.0 chembk.com | N/A | 241.8 ± 20.0 (Pyridine Analogue) |
| Predicted Density (g/cm³) | 1.926 ± 0.06 chembk.com | N/A | 1.81 (Pyridine Analogue) |
| Predicted pKa | -0.75 ± 0.22 chembk.com | N/A | N/A |
| Calculated LogP (XLogP3-AA) | N/A | 1.9 nih.gov | 1.9 nih.gov |
| Reported Biological Profile | Potential enzyme inhibitor and nucleic acid ligand. | Varying reactivity patterns. | Different antibacterial profiles. |
| Note: Data for pyridine analogues are used for illustrative comparison where pyrimidine data is unavailable. N/A indicates data not available from the searched sources. |
This comparative analysis underscores that even minor structural rearrangements, such as moving a methyl group from the 5-position to the 2- or 4-position, can lead to significant changes in a molecule's biological and chemical identity.
Derivatives with Different Substituents (e.g., 2-Iodo-5-methoxypyrimidine)
The substitution of the methyl group in this compound with other functional groups, such as a methoxy (B1213986) group to form 2-iodo-5-methoxypyrimidine (B12287287), significantly alters the electronic properties and, consequently, the chemical behavior and biological activity of the molecule.
The methoxy group in 2-iodo-5-methoxypyrimidine introduces a different electronic environment compared to the methyl group. smolecule.com While the methyl group has a mild electron-donating inductive effect, the methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect due to the oxygen atom's electronegativity and an electron-donating resonance effect. smolecule.com This combination of effects modulates the electron density of the pyrimidine ring, influencing its reactivity in various chemical reactions. smolecule.com
For instance, in 2-iodo-5-methoxypyrimidine, the electron-withdrawing iodine at the C2 position enhances the electrophilicity of the ring, while the methoxy group at the C5 position can modulate this through resonance. smolecule.com This duality makes it a versatile component in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura and Ullmann reactions, as well as nucleophilic aromatic substitutions. smolecule.com The methoxy group, being more lipophilic than a methyl group, can also enhance the compound's ability to permeate cellular membranes, potentially leading to better access to intracellular targets and influencing its biological activity. smolecule.comsmolecule.com
Research has shown that derivatives of 2-iodopyrimidine (B1354134) can interact with biological targets like enzymes and nucleic acids. smolecule.com The iodine atom can form reactive intermediates that may inhibit enzymes or modify DNA. smolecule.comsmolecule.com The nature of the substituent at the 5-position plays a crucial role in modulating this activity.
Table 1: Comparison of Properties of this compound and 2-Iodo-5-methoxypyrimidine
| Feature | This compound | 2-Iodo-5-methoxypyrimidine |
|---|---|---|
| Substituent at C5 | Methyl (-CH3) | Methoxy (-OCH3) |
| Electronic Effect of C5 Substituent | Weakly electron-donating (inductive) | Electron-donating (resonance), Electron-withdrawing (inductive) |
| Reactivity | Used as an intermediate in synthesis. The methyl group can be a site for functionalization. | Versatile in cross-coupling and nucleophilic substitution reactions due to dual electronic effects. smolecule.com |
| Potential Biological Impact | The methyl group influences lipophilicity and membrane permeability. | Enhanced lipophilicity from the methoxy group may improve cell permeability. smolecule.com |
Impact of Substituent Positioning on Reactivity and Biological Activity
The specific placement of substituents on the pyrimidine ring is a critical determinant of a molecule's reactivity and its interaction with biological systems. The positions of the iodo and methyl groups in this compound are not arbitrary and dictate its chemical and biological profile.
The iodine atom at the 2-position of the pyrimidine ring makes this position highly susceptible to nucleophilic substitution and a key participant in palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.
The reactivity of a substituted pyrimidine is a complex interplay of the electronic effects (inductive and resonance) and steric factors of its substituents. For instance, an electron-withdrawing group generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack. libretexts.org The directing effect of these substituents is also position-dependent. Ortho- and para-directing activators and deactivators, as well as meta-directing deactivators, determine where subsequent chemical modifications will occur on the ring. libretexts.org
Studies on substituted phenyl radicals have shown that electron-withdrawing substituents increase reactivity in hydrogen atom abstraction due to better polarization of the transition state. nih.gov This principle can be extended to heterocyclic systems like pyrimidine, where the electronic character of substituents dictates the reactivity of the radical species.
Table 2: Impact of Substituent Position on Pyrimidine Derivatives
| Substituent and Position | Impact on Reactivity | Potential Biological Implications |
|---|---|---|
| Iodine at C2 | Enhances reactivity in cross-coupling and nucleophilic substitution reactions. | Allows for the synthesis of diverse derivatives with potential therapeutic activities. |
| Methyl at C5 | Provides a slight electron-donating effect, influencing the ring's overall electron density. | Can affect lipophilicity and interactions with biological targets. |
| Iodine at C5 | Can lead to compounds with significant antimicrobial and antiviral properties. researchgate.netbeilstein-journals.org | The 5-position is a critical site for developing new therapeutic agents. researchgate.net |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its structure. For derivatives of this compound, SAR studies aim to understand how changes in the substituents and their positions affect the compound's efficacy and selectivity towards a specific biological target.
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The specific substitution pattern of this compound offers a valuable starting point for SAR investigations. Researchers can explore how replacing the iodine atom with other halogens or functional groups, or modifying the methyl group, influences biological outcomes.
For example, a study on 2-arylthio-5-iodo pyrimidine derivatives identified them as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase. nih.gov This indicates that the 2-position can accommodate larger arylthio groups, and the 5-iodo substituent is compatible with anti-HBV activity. nih.gov Further SAR analysis could involve varying the aryl group to optimize potency.
In another study on 2-methylpyrimidine-4-ylamine derivatives, SAR analysis revealed that the inhibitory potency against E. coli pyruvate dehydrogenase complex E1 and antifungal activity could be significantly enhanced by optimizing substituents. capes.gov.br Specifically, the substituents at the 5-position of a linked 1,2,3-triazole ring and the 4-position of a benzene (B151609) ring were found to be crucial for both biological activities. capes.gov.br The compound with an iodine atom at the 5-position of the triazole and a nitro group on the benzene ring was the most potent inhibitor. capes.gov.br This highlights the profound impact that distal substituents can have on the activity of a pyrimidine-based compound.
The general principles of SAR suggest that modifications can affect a compound's:
Potency: How strongly it binds to its target.
Selectivity: Its preference for binding to the intended target over off-targets.
Pharmacokinetic properties: Absorption, distribution, metabolism, and excretion (ADME).
Table 3: Illustrative SAR Findings for Pyrimidine Derivatives
| Lead Compound/Scaffold | Modification | Observation | Reference |
|---|---|---|---|
| 2-Arylthio-5-iodo pyrimidine | Introduction of arylthio group at C2 | Identified as non-nucleoside HBV polymerase inhibitors. | nih.gov |
| 2-Methylpyrimidine-4-ylamine derivative | Iodine at 5-position of 1,2,3-triazole and nitro at 4-position of benzene ring | Acted as the best inhibitor against PDHc E1 from E. coli and showed high antifungal activity. | capes.gov.br |
| Pyrazolopyridinyl pyrimidine | Variation of amino substituents | More amino substituents resulted in better inhibitory activity; smaller alkyl groups led to better activity. | nih.gov |
These examples underscore the importance of systematic structural modifications in the development of new therapeutic agents based on the pyrimidine core.
Future Directions and Emerging Research Avenues
Exploration of New Catalytic Systems for Synthesis
The synthesis of 2-Iodo-5-methylpyrimidine and its subsequent functionalization are heavily reliant on catalytic processes. Research is actively pursuing novel catalytic systems to improve efficiency, selectivity, and substrate scope.
Transition metal-catalyzed cross-coupling reactions are fundamental to pyrimidine (B1678525) chemistry. thieme-connect.com While palladium catalysts have been extensively used, particularly in Suzuki, and Sonogashira couplings, the exploration of catalysts based on more abundant and less expensive metals like iron, nickel, and copper is a significant trend. thieme-connect.comuni-muenchen.de For instance, iron-catalyzed annulation reactions are being developed for the construction of substituted pyrimidines. researchgate.net Nickel-catalyzed cross-coupling reactions have also shown promise for the synthesis of complex molecules from pyrimidine precursors. nih.gov These alternative catalysts often exhibit unique reactivity and can be more sustainable. thieme-connect.com
Recent developments include the use of well-defined precatalysts that offer better control over the active catalytic species, leading to more reproducible results and lower catalyst loadings. nih.gov The design of novel ligands, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, is crucial for enhancing the stability and activity of these catalysts. thieme-connect.comnih.gov
Photocatalysis represents a paradigm shift in pyrimidine synthesis, offering mild and environmentally friendly reaction conditions. sciengine.comkubikat.orgfrontiersin.orgrsc.org Visible-light-driven reactions, often employing organic dyes like eosin (B541160) Y or erythrosine B as photocatalysts, can facilitate a variety of transformations, including C-H functionalization and the construction of fused pyrimidine systems. rsc.orgacs.org For example, a visible-light-mediated method for the C–H selenylation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been developed using erythrosine B. acs.org Another approach utilizes triphenylphosphine (B44618) as a photocatalyst for the one-pot synthesis of fluorinated pyrimidine derivatives. kubikat.org
Table 1: Comparison of Catalytic Systems for Pyrimidine Synthesis
| Catalyst Type | Metal/Compound | Reaction Type | Advantages |
|---|---|---|---|
| Transition Metal | Palladium (Pd) | Cross-coupling (Suzuki, Sonogashira) | High efficiency, broad scope thieme-connect.com |
| Iron (Fe) | Annulation | Abundant, low cost researchgate.net | |
| Nickel (Ni) | Cross-coupling | Cost-effective, unique reactivity nih.gov | |
| Photocatalyst | Eosin Y | Aerobic oxidation | Mild conditions, uses visible light rsc.org |
| Erythrosine B | C-H selenylation | Environmentally friendly acs.org | |
| Triphenylphosphine | Perfluoroalkenylation | Inexpensive, one-pot synthesis kubikat.org |
Integration into Flow Chemistry Methodologies
Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and easier scalability. researchgate.netacs.orgmdpi.com The integration of this compound chemistry into flow systems is a promising research area.
Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net For instance, the synthesis of substituted pyrimidines has been achieved in flow with reaction times significantly reduced compared to batch processes. researchgate.net This technology is particularly well-suited for reactions that are hazardous or difficult to control in traditional batch setups.
The development of immobilized catalysts is a key aspect of flow chemistry. mdpi.com By fixing the catalyst to a solid support, it can be easily separated from the product stream, enabling catalyst recycling and continuous operation. This approach is being explored for various pyrimidine syntheses, including cross-coupling reactions. mdpi.com A two-step, one-flow protocol for synthesizing 4,6-disubstituted pyrimidines has been developed, showcasing the efficiency of this methodology. mdpi.com
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. smolecule.comacs.org DFT calculations can provide valuable insights into molecular structure, electronic properties, and reaction mechanisms. smolecule.comacs.org
By modeling the electronic properties of this compound, researchers can predict its reactivity in various chemical transformations. smolecule.com For example, computational studies can help in understanding the electronic effects of the iodo and methyl substituents on the pyrimidine ring, which in turn influences the compound's behavior in cross-coupling reactions. smolecule.com These theoretical insights complement experimental findings and guide the design of new synthetic strategies. smolecule.com
Computational models are also being used to design novel sensitizers for applications like dye-sensitized solar cells, where pyrimidine derivatives can act as effective π-spacers. acs.org Theoretical interpretations can help in understanding how the introduction of an electron-deficient pyrimidine affects the electronic structure and photo-to-electric conversion performance. acs.org Furthermore, DFT studies are employed to investigate noncovalent interactions in pyrimidine-based crystal structures, which is crucial for the rational design of new materials. acs.org
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this translates to the development of more environmentally friendly synthetic methods and the exploration of its use in sustainable technologies.
A key focus is the use of greener solvents, or even solvent-free reaction conditions. mdpi.com For example, a method for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions, which significantly reduces waste. mdpi.com The use of water as a reaction medium for cross-coupling reactions is another important green chemistry approach. thieme-connect.com
The development of sustainable catalytic systems, as discussed earlier, is also a major contributor to green chemistry. This includes the use of earth-abundant metal catalysts and photocatalysts that operate under mild conditions. thieme-connect.comfrontiersin.org The use of biocatalysts, such as proflavine, in the synthesis of pyrimidine scaffolds is another promising avenue that aligns with green chemistry principles. frontiersin.org
Development of Novel Heterocyclic Scaffolds
This compound is a valuable starting material for the synthesis of novel heterocyclic scaffolds, particularly fused pyrimidine systems. researchgate.netnih.govjchr.orgyu.edu.jo These complex structures are of great interest in medicinal chemistry due to their diverse biological activities. jchr.orgyu.edu.jojacsdirectory.com
The reactivity of the C-I bond in this compound allows for its use in a variety of cyclization reactions to form fused rings. researchgate.net For example, it can be a precursor for the synthesis of 7-aza-indazoles through an intramolecular Diels-Alder reaction of 2-hydrazonylpyrimidines. researchgate.net The development of new synthetic methodologies to access these fused systems is an active area of research. jchr.orgthieme.de
The synthesis of pi-deficient fused pyrimidines is being explored for potential applications as leishmanicidal agents. nih.gov Furthermore, the vicarious nucleophilic substitution of hydrogen is a powerful method for synthesizing fused pyrimidines and purines from nitroarenes, opening up new avenues for creating novel heterocyclic structures. yu.edu.jo The functionalization of these scaffolds can lead to the discovery of new drug candidates and materials with unique properties. jchr.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Eosin Y |
| Erythrosine B |
| Triphenylphosphine |
| Proflavine (PFH+) |
| 7-aza-indazoles |
| 2-hydrazonylpyrimidines |
| Fused pyrimidines |
| Purines |
Q & A
Advanced Research Question
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with palladium catalysts to optimize ligand design .
- Kinetic studies : Use Arrhenius plots to model activation energies for Suzuki-Miyaura couplings .
How can researchers validate the purity of this compound for biological assays?
Basic Research Question
- Melting point analysis : Compare observed values (e.g., 89–91°C) with literature data .
- Elemental analysis : Confirm C, H, N, I percentages within ±0.3% of theoretical values .
- LC-MS/MS : Detect trace impurities (e.g., deiodinated byproducts) at <0.5% .
What strategies mitigate iodine loss during storage or reaction conditions?
Advanced Research Question
- Stabilizers : Add radical scavengers like BHT (0.1% w/w) to prevent iodine radical formation .
- Low-temperature storage : –80°C for long-term stability; avoid freeze-thaw cycles .
- Inert reaction conditions : Use Schlenk lines for air-sensitive reactions .
How do researchers reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?
Advanced Research Question
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
